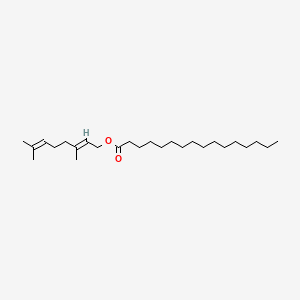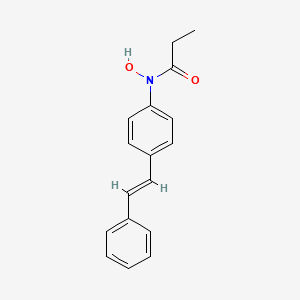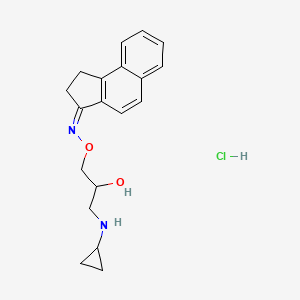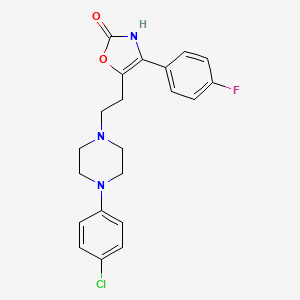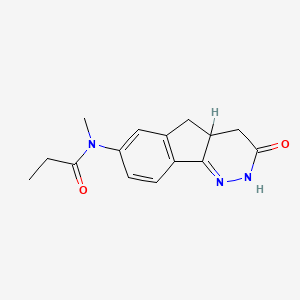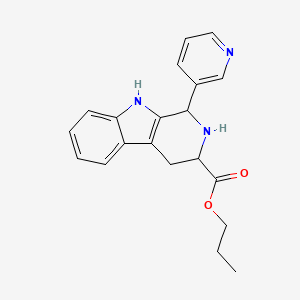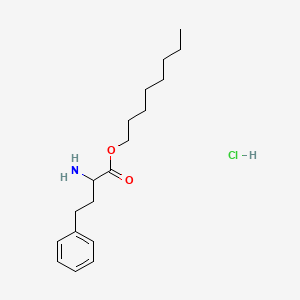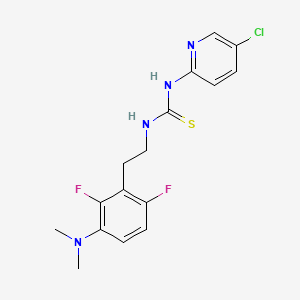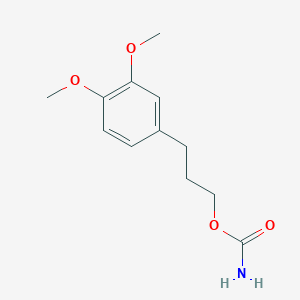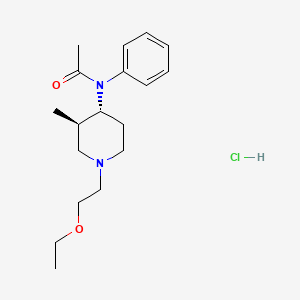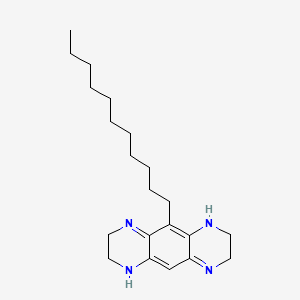
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes a pyrazine ring fused with a quinoxaline ring, and an undecyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino(2,3-g)quinoxaline derivatives typically involves the condensation of tetraaminobenzoquinone with appropriate alkynes or alkenes. For instance, the reaction of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione can yield pyrazino(2,3-g)quinoxaline derivatives . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for pyrazino(2,3-g)quinoxaline derivatives are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Pyrazino(2,3-g)quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline dioxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse pyrazinoquinoxaline derivatives.
科学研究应用
Pyrazino(2,3-g)quinoxaline derivatives have found applications in various scientific fields:
Medicine: Some derivatives exhibit promising anticancer and antimicrobial activities, making them candidates for drug development.
Industry: These compounds are used in the development of dyes and pigments for solar cell applications.
作用机制
The mechanism of action of pyrazino(2,3-g)quinoxaline derivatives varies depending on their application:
Photodynamic Therapy: These compounds act as photosensitizers, absorbing light and generating reactive oxygen species that can induce cell death in targeted tissues.
Organic Electronics: In organic thin-film transistors, these compounds facilitate charge transport through mechanisms such as hole polaron hopping.
相似化合物的比较
Similar Compounds
Pyrazino(2,3-f)quinoxaline: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazine ring.
(1,2,5)thiadiazolo(3,4-g)quinoxaline: This compound contains sulfur atoms in place of some nitrogen atoms, leading to different electronic properties.
Uniqueness
Pyrazino(2,3-g)quinoxaline, 1,2,3,6,7,8-hexahydro-5-undecyl- is unique due to its specific structural features, such as the undecyl side chain, which can influence its solubility and interaction with biological membranes. Its strong absorption in the visible and near-infrared regions also makes it particularly suitable for applications in photodynamic therapy and organic electronics.
属性
CAS 编号 |
154324-54-6 |
|---|---|
分子式 |
C21H34N4 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
5-undecyl-2,3,4,7,8,9-hexahydropyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C21H34N4/c1-2-3-4-5-6-7-8-9-10-11-17-20-18(22-12-14-24-20)16-19-21(17)25-15-13-23-19/h16,22,25H,2-15H2,1H3 |
InChI 键 |
ABGOMXPJDDDNKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=C2C(=NCCN2)C=C3C1=NCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



